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Compound of Interest

Compound Name: 3-Chloro-4-fluoro-2-methylpyridine
Cat. No.: B13622163
Get Quote

Physicochemical Context & Analytical Strategy

3-Chloro-4-fluoro-2-methylpyridine (CsHsCIFN, MW: 145.56 Da) presents a unique analytical
challenge due to its dense halogenation and isomeric diversity. In drug development, this
scaffold is often employed to modulate metabolic stability (via the C-F bond) and lipophilicity
(via the C-Cl and C-Me groups).

The mass spectrometry (MS) strategy must address three critical requirements:
« Isotopic Verification: Confirming the presence of Chlorine (3°CI/3’Cl) and Fluorine (*°F).

 Isomeric Differentiation: Distinguishing the 3-ClI, 4-F, 2-Me arrangement from positional
isomers (e.g., 2-chloro-3-fluoro-4-methylpyridine).

o Impurity Profiling: Detecting de-halogenated byproducts (e.g., des-chloro analogs) common
in cross-coupling reactions.

Key Physicochemical Properties
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Property Value Analytical Relevance

Base peak for HRMS

Monoisotopic Mass 145.009 Da ] ]

confirmation.
. Characteristic 3:1 ratio

Isotopic Pattern M (100%) / M+2 (~32%) ] )

confirms one Chlorine atom.
- ) Suitable for Gas

Boiling Point ~155-160 °C
Chromatography (GC-MS).
Low basicity due to electron-

pKa (Calculated) ~2.5-3.0 withdrawing halogens; requires

acidic mobile phase for ESI+.

Experimental Protocols
A. GC-MS Analysis (Primary Method)

GC-MS is the gold standard for purity assessment of volatile pyridine intermediates. The
Electron lonization (EI) source provides a reproducible "fingerprint" fragmentation pattern.

Instrument Parameters:

Inlet: Split/Splitless (Split 50:1 for neat samples), 250°C.

Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25um).

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Oven Program: 50°C (hold 1 min) — 20°C/min — 280°C (hold 3 min).

lon Source (El): 70 eV, 230°C.

B. LC-MS/MS Analysis (Trace/Metabolite Method)

For analyzing CFMP in biological matrices or complex reaction mixtures, LC-MS with
Electrospray lonization (ESI) is required.

Instrument Parameters:
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e Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8um).

e Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation of the pyridine nitrogen).
» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

» Gradient: 5% B to 95% B over 5 minutes.

« lonization: ESI Positive Mode (+).

Fragmentation Analysis & Interpretation
Electron lonization (El) Pathway

The 70 eV spectrum is dominated by the stability of the aromatic pyridine ring and the lability of
the C-Cl bond.

Diagnostic lons:

e m/z 145/147 (M*'): The molecular ion is prominent. The intensity ratio of m/z 145 to 147 is
approximately 3:1, confirming the monochloro substitution.

e m/z 110 ([M-CI]*): Homolytic cleavage of the C-Cl bond yields the 4-fluoro-2-methylpyridine
cation. This is often the base peak or a major fragment.

e m/z 83 ([M-CI-HCN]*): A classic pyridine fragmentation. The ring opens and eliminates
neutral hydrogen cyanide (HCN, 27 Da) from the m/z 110 precursor.

Fragmentation Pathway Diagram

The following diagram illustrates the logical decay of the molecular ion under EI conditions.
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Figure 1: Predicted Electron lonization (El) fragmentation pathway for 3-Chloro-4-fluoro-2-

methylpyridine.

Analytical Workflow for Impurity Profiling

In drug development, distinguishing CFMP from its "des-chloro” or "des-fluoro” impurities is
vital. The workflow below ensures rigorous quality control (QC) using a self-validating approach
where retention time (RT) and mass spectrum must match.
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Figure 2: Logical decision tree for impurity profiling and structural confirmation.

Differentiation from Positional Isomers

A common pitfall is misidentifying CFMP as 2-chloro-3-fluoro-4-methylpyridine. While their
mass spectra are nearly identical, they can be distinguished via:

o Retention Time (GC): The 2-methyl group (alpha to nitrogen) generally reduces retention
time compared to 4-methyl isomers due to steric shielding of the nitrogen lone pair, reducing
interaction with the stationary phase.

o Fragment Intensity: The loss of the halogen adjacent to the nitrogen (position 2) is often
more favorable. In CFMP, the Cl is at position 3, making the [M-CI] peak slightly less intense
relative to the molecular ion compared to a 2-chloro isomer.

Comparative Data Table
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3-Chloro-4-fluoro-2- 2-Chloro-3-fluoro-4-
Feature L L

methylpyridine methylpyridine (Isomer)
Methyl Position C2 (Alpha) C4 (Gamma)
Chlorine Position C3 Cc2
Predicted GC RT Earlier (Steric shielding) Later

) ) Cle (Radical) - Enhanced by N-
Dominant Loss Cls (Radical) o
proximity
References

e National Institute of Standards and Technology (NIST).Mass Spectra of Halogenated
Pyridines. NIST Chemistry WebBook, SRD 69. Available at: [Link]

o Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of
Organic Compounds. 7th Edition. John Wiley & Sons.

e PubChem.Compound Summary: 3-Chloro-4-methylpyridine (Related Structure).[1] National
Library of Medicine. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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